molecular formula C20H22FN3O2 B2998344 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea CAS No. 894032-76-9

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea

Cat. No.: B2998344
CAS No.: 894032-76-9
M. Wt: 355.413
InChI Key: CXLWTJVEEYHMBS-UHFFFAOYSA-N
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Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea is a urea derivative featuring a 5-oxopyrrolidin-3-yl core substituted with a 3-fluorophenyl group at the 1-position and a mesityl (2,4,6-trimethylphenyl) group at the 3-urea position. The compound’s structure combines electron-withdrawing (3-fluorophenyl) and sterically bulky (mesityl) substituents, which are hypothesized to influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,4,6-trimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-12-7-13(2)19(14(3)8-12)23-20(26)22-16-10-18(25)24(11-16)17-6-4-5-15(21)9-17/h4-9,16H,10-11H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLWTJVEEYHMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the condensation of an appropriate amine with a diketone, followed by cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the pyrrolidinone intermediate.

    Formation of the Mesitylurea Moiety: The final step involves the reaction of the intermediate with mesityl isocyanate to form the mesitylurea moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3-fluorophenyl group in the target compound introduces steric and electronic effects distinct from para-substituted halogens (e.g., 4-Cl in 2b or 4-Br in 2c). Fluorine’s electronegativity may enhance metabolic stability compared to chlorine or bromine .

Fluorophenyl-Containing Compounds

The 3-fluorophenyl group is also found in unrelated scaffolds, such as chromenones (e.g., Example 64 in ). In these cases, fluorine’s meta position may optimize π-stacking interactions or modulate solubility.

Data Table: Substituent Impact on Key Properties

Property 3-Fluorophenyl (Target) 4-Chlorophenyl (2b) 4-Bromophenyl (2c) Mesitylurea (Target) Hydrazinecarboxamide (2a–c)
Electron Effects Strongly withdrawing Moderately withdrawing Moderately withdrawing Neutral Mildly donating
Steric Bulk Moderate Low Low High Low
Metabolic Stability High (C-F bond inertness) Moderate Moderate Variable Low (amide hydrolysis)
Synthetic Accessibility Moderate High High Moderate High

Biological Activity

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: C21H18FN3O3C_{21}H_{18}FN_3O_3. Its unique arrangement includes a pyrrolidinone ring and a urea functional group, which are critical for its biological interactions.

Structural Representation

FeatureDescription
Molecular FormulaC21H18FN3O3C_{21}H_{18}FN_3O_3
Molecular WeightApproximately 373.39 g/mol
SMILESCc1c(C(C(NC(CC2=O)CN2c2cccc(F)c2)=O)=O)c(cccc2)c2[nH]1

Biological Activity

Recent studies have indicated that 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea exhibits significant biological activities, particularly in the modulation of enzyme activities and receptor binding.

The compound appears to interact with various molecular targets, influencing cellular pathways associated with disease processes. For instance:

  • Enzyme Modulation : Preliminary findings suggest that it may enhance or inhibit specific enzyme activities, impacting metabolic pathways.
  • Receptor Binding : The presence of fluorine in the phenyl group may enhance binding affinity to certain receptors, potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anticancer Activity : A study reported that derivatives of pyrrolidinone compounds, including this one, showed promising anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
  • Neuroprotective Effects : Another research highlighted its potential neuroprotective effects in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress and inflammation in neuronal cells, suggesting its utility in treating conditions like Alzheimer's disease.
  • Antimicrobial Properties : In vitro tests demonstrated that 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea exhibited antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea, it is beneficial to compare it with structurally similar compounds.

Compound NameBiological ActivityKey Findings
3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(3-fluorophenyl)ureaAnticancer, AntimicrobialInduces apoptosis; effective against bacteria
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]isobutyramideNeuroprotectiveReduces oxidative stress; inflammation inhibition
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamideAnticancerShows promise in targeting cancer cell metabolism

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea. Potential areas for future investigation include:

  • In vivo Studies : To assess the therapeutic efficacy and safety profiles.
  • Mechanistic Studies : To clarify the pathways involved in its biological effects.
  • Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced potency and selectivity.

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